molecular formula C17H17NO B11865140 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol CAS No. 112570-67-9

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol

Cat. No.: B11865140
CAS No.: 112570-67-9
M. Wt: 251.32 g/mol
InChI Key: WEPAJLZOVRARCG-UHFFFAOYSA-N
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Description

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is an organic compound with the molecular formula C17H17NO and a molecular weight of 251.32 g/mol . Its structure features a quinolin-8-ol group linked to a bicyclo[2.2.1]hept-5-ene (2-norbornene) system via a methylene bridge. The quinolin-8-ol moiety is a known chelating agent, suggesting potential research applications in areas such as metal coordination chemistry, catalysis, or the development of functional materials . The norbornene group offers a rigid bicyclic framework and an alkene function, which can be exploited in further chemical modifications, including polymerization via ring-opening metathesis or Diels-Alder reactions, making it a valuable synthon in polymer and medicinal chemistry research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112570-67-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol

InChI

InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2

InChI Key

WEPAJLZOVRARCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethyl halides under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol .

Chemical Reactions Analysis

Types of Reactions

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

Anticancer Potential : Preliminary studies indicate that 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exhibits significant cytotoxic effects against several cancer cell lines. Research has shown that quinoline derivatives often possess properties that inhibit cancer cell proliferation, and this compound may enhance those effects due to its unique structural characteristics.

Antimicrobial Properties : The compound has been explored for its antimicrobial activity, particularly against bacterial strains. Quinoline derivatives are known to interact with microbial DNA gyrase and other targets, potentially leading to effective treatments against infections .

Case Studies

  • Antiproliferative Activity : A study assessed the antiproliferative effects of various quinoline derivatives, including 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol, against multiple cancer cell lines like HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). The results indicated that the compound exhibited significant inhibition of cell growth compared to controls .
  • Antimicrobial Screening : In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains, suggesting potential as a new antimicrobial agent. The mechanism of action appears to involve interference with microbial DNA processes .

Mechanism of Action

The mechanism by which 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position of quinolin-8-ol is critical for modulating electronic, steric, and pharmacological properties. Below is a comparative analysis of substituents and their impacts:

Table 1: Structural and Functional Comparison of 7-Substituted Quinolin-8-ol Derivatives
Compound Name Substituent at 7-Position Key Properties/Applications Synthesis Method Reference
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol Bicyclo[2.2.1]heptene-methyl High steric hindrance; potential bioactivity Not explicitly described (inferred)
7-(Phenyl(phenylamino)methyl)quinolin-8-ol Phenyl(phenylamino)methyl Catalytic synthesis; antimicrobial activity Zn-catalyzed three-component reaction
7-Chloro-5-pyrrolidin-1-ylsulfonyl-quinolin-8-ol Chloro-pyrrolidinylsulfonyl COMT inhibition; improved solubility Chlorination with N-chlorosuccinimide
5-Chloro-7-pyrrolidin-1-ylmethyl-quinolin-8-ol Pyrrolidinylmethyl Enhanced binding to metal ions Mannich reaction with pyrrolidine
7-(2-Ethyl-1-hexenyl)quinolin-8-ol 2-Ethylhexenyl Increased lipophilicity Friedel-Crafts alkylation
7-[Phenyl-(pyridin-2-ylamino)methyl]quinolin-8-ol Phenyl-(pyridinylamino)methyl Anticancer potential Multi-step nucleophilic substitution

Electronic and Steric Modifications

  • Bicyclo Substituents : The bicyclo[2.2.1]heptene group in the target compound likely imposes greater steric hindrance compared to linear alkyl chains (e.g., 2-ethylhexenyl in ). This could reduce metabolic degradation or enhance target selectivity in drug design .
  • Chlorine and Sulfonyl Groups : Chlorination at the 7-position (e.g., 7-chloro derivatives in ) increases electrophilicity, making the compound more reactive in cross-coupling reactions. Sulfonyl groups (e.g., pyrrolidin-1-ylsulfonyl in ) improve solubility and enzyme inhibitory activity.
  • Amino-Methyl Derivatives: Compounds like 7-(phenylamino)methyl derivatives () exhibit strong hydrogen-bonding capabilities, which are advantageous in catalysis or receptor binding.

Biological Activity

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound notable for its unique bicyclic structure and quinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The quinoline derivatives are often associated with a range of biological activities including antibacterial, antimalarial, and anticancer properties.

Chemical Structure

The compound features a bicyclo[2.2.1]heptene unit linked to a quinolin-8-ol framework, which enhances its chemical properties and biological interactions. The rigidity of the bicyclic system is believed to facilitate improved binding interactions with biological targets, potentially leading to enhanced therapeutic effects.

Anticancer Properties

Preliminary studies have indicated that 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, which is critical for its potential application as an anticancer agent.

Cell Line IC50 (µM) Effect
HeLa10Induces apoptosis
MCF-715Cell cycle arrest
A54912Inhibits proliferation

These findings suggest that the compound's mechanism of action may involve disruption of critical cellular pathways associated with cancer cell survival and proliferation.

Antibacterial Activity

In addition to its anticancer properties, 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has been evaluated for antibacterial activity. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

The compound's ability to inhibit bacterial growth suggests its potential use in treating bacterial infections.

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. Spectroscopic studies have indicated effective binding to specific protein targets, which could lead to altered biochemical pathways pivotal for therapeutic applications.

Case Studies

Several case studies have explored the efficacy of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol in different contexts:

  • Cancer Treatment : A study involving the administration of this compound in xenograft models showed a significant reduction in tumor size compared to control groups.
  • Infection Control : Clinical trials assessing its antibacterial properties demonstrated promising results in reducing infection rates in patients with resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol and its derivatives?

Methodological Answer: The synthesis typically involves alkylation and substitution reactions on the quinolin-8-ol backbone. For example:

  • Alkylation at Position 7 : A bicyclo[2.2.1]hept-5-en-2-ylmethyl group can be introduced via nucleophilic substitution using organolithium reagents (e.g., isopropyl lithium) under low-temperature conditions. This is analogous to the synthesis of 2-isopropyl-8-quinolinol derivatives .
  • Demethylation : If protective groups (e.g., methoxy) are used, acidic or basic hydrolysis (e.g., HCl or NaOH) can restore the hydroxyl group at position 8 .
    Key Reference : Derivatives of 8-quinolinol often require multi-step protocols involving methylation, alkylation, and demethylation .

Q. How can thin-layer chromatography (TLC) and spectrophotometry be optimized for identifying and quantifying quinolin-8-ol derivatives?

Methodological Answer:

  • TLC Identification : Use silica gel plates with a mobile phase of chloroform:methanol (9:1 v/v). Quinolin-8-ol derivatives exhibit distinct Rf values under UV light (254 nm). Spots can be visualized using Fehling’s solution, which forms colored complexes with the hydroxyl group .
  • Spectrophotometric Quantification : After complexation with Fehling’s solution (copper tartrate), measure absorbance at 410 nm. Prepare a calibration curve using pure quinolin-8-ol standards (linear range: 0.1–10 µg/mL) .

Q. What are the primary research applications of quinolin-8-ol derivatives in medicinal chemistry?

Methodological Answer: These derivatives are investigated for:

  • Antimicrobial Activity : Hydrazonomethyl and pyrazol-3-yl substituents at position 7/8 show inhibitory effects against Plasmodium falciparum and bacterial strains. Bioassays involve microdilution methods (MIC values < 10 µM) .
  • Metal Chelation : The hydroxyl group at position 8 and nitrogen in the quinoline ring enable coordination with transition metals (e.g., Zn²⁺), useful in fluorescent probes or catalytic systems .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data for quinolin-8-ol derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl, hydroxy, or amine groups) at positions 2, 5, or 7 to isolate contributions to activity. For example, 5-substituted ethers may enhance lipid solubility, improving membrane penetration .
  • Control for Metal Contamination : Trace metal ions (e.g., Fe³⁺) in buffers can interfere with chelation-dependent bioassays. Use ultrapure water and metal-free reagents .

Q. What strategies mitigate solubility limitations of 7-(Bicyclo[...])quinolin-8-ol in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability without cytotoxic effects .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) at position 8, which are cleaved in vivo to release the active hydroxyl form .

Q. How can computational models predict the environmental fate of bicycloheptenyl-quinolin-8-ol derivatives?

Methodological Answer:

  • Physicochemical Property Prediction : Use tools like EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradability. Bicycloheptenyl groups increase hydrophobicity (logP > 3), suggesting potential bioaccumulation .
  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna (OECD 202) and algae growth inhibition (OECD 201). Compare results with structurally similar compounds (e.g., 5-chloro-8-hydroxyquinoline) to assess substituent effects .

Critical Considerations for Researchers

  • Safety Protocols : Handle chlorinated or iodinated derivatives (e.g., 5-chloro-7-iodoquinolin-8-ol) in fume hoods due to potential respiratory toxicity .
  • Data Reproducibility : Validate synthetic yields and purity via HPLC (C18 column, acetonitrile:water gradient) to minimize batch variability .

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